molecular formula C16H25N B11762239 4-[(1s,4r)-4-Propylcyclohexyl]cyclohex-1-ene-1-carbonitrile

4-[(1s,4r)-4-Propylcyclohexyl]cyclohex-1-ene-1-carbonitrile

Cat. No.: B11762239
M. Wt: 231.38 g/mol
InChI Key: DAKDKXYFQQLLSV-UHFFFAOYSA-N
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Description

4-[(1s,4r)-4-Propylcyclohexyl]cyclohex-1-ene-1-carbonitrile is a bicyclic nitrile compound characterized by a cyclohexene ring substituted with a nitrile group at the 1-position and a 4-propylcyclohexyl group at the 4-position. The stereochemistry (1s,4r) indicates a specific spatial arrangement of substituents, influencing its physicochemical properties, such as solubility, polarity, and intermolecular interactions.

Properties

Molecular Formula

C16H25N

Molecular Weight

231.38 g/mol

IUPAC Name

4-(4-propylcyclohexyl)cyclohexene-1-carbonitrile

InChI

InChI=1S/C16H25N/c1-2-3-13-4-8-15(9-5-13)16-10-6-14(12-17)7-11-16/h6,13,15-16H,2-5,7-11H2,1H3

InChI Key

DAKDKXYFQQLLSV-UHFFFAOYSA-N

Canonical SMILES

CCCC1CCC(CC1)C2CCC(=CC2)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1s,4r)-4-Propylcyclohexyl]cyclohex-1-ene-1-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a propyl-substituted cyclohexane derivative with a nitrile source under catalytic conditions. The reaction is often carried out in the presence of a base and a solvent such as toluene or dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and crystallization to obtain high-purity 4-[(1s,4r)-4-Propylcyclohexyl]cyclohex-1-ene-1-carbonitrile .

Chemical Reactions Analysis

Types of Reactions

4-[(1s,4r)-4-Propylcyclohexyl]cyclohex-1-ene-1-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[(1s,4r)-4-Propylcyclohexyl]cyclohex-1-ene-1-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(1s,4r)-4-Propylcyclohexyl]cyclohex-1-ene-1-carbonitrile involves its interaction with specific molecular targets. The nitrile group can participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate biological pathways and lead to various physiological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between 4-[(1s,4r)-4-Propylcyclohexyl]cyclohex-1-ene-1-carbonitrile and related compounds:

Compound Core Structure Substituents/Functional Groups Key Features
4-[(1s,4r)-4-Propylcyclohexyl]cyclohex-1-ene-1-carbonitrile Bicyclic cyclohexene –CN, 4-propylcyclohexyl High lipophilicity due to alkyl chain; stereospecificity
2,3-Dihydro-1H-pyrazole-4-carbonitrile derivatives () Pyrazole ring –CN, aryl/alkyl groups Planar heterocycle; enhanced π-π stacking for bioactivity
6-Oxocyclohex-1-ene-1-carbonitrile () Cyclohexene with ketone –CN, –C=O Electron-withdrawing ketone reduces nitrile reactivity
Chromene-3-carbonitrile derivatives () Chromene fused benzene –CN, –NH2, –OH, aryl halides Polar groups (e.g., –OH) enhance solubility and antioxidant potential

Physicochemical and Spectral Properties

  • Lipophilicity : The 4-propylcyclohexyl group in the target compound increases hydrophobicity compared to chromene derivatives (e.g., Compound 1E in ), which possess polar –OH and –NH2 groups . This property may influence membrane permeability in biological systems.
  • NMR Profiles : While 6-oxocyclohex-1-ene-1-carbonitrile () shows distinct ¹H-NMR signals for the ketone and nitrile groups, the target compound’s bicyclic structure would exhibit complex splitting patterns due to axial-equatorial proton interactions in the cyclohexyl groups .
  • IR Spectroscopy : The nitrile stretch (~2,204 cm⁻¹) is consistent across analogs (e.g., chromene-carbonitriles in ), but additional bands (e.g., –OH at 3,317 cm⁻¹ in chromenes) differentiate polar derivatives .
Antioxidant Activity
  • Pyrazole-carbonitriles () : Demonstrated moderate DPPH radical scavenging (IC₅₀ ~50–75 μg/mL), attributed to resonance stabilization of radicals by the pyrazole ring .
Antimicrobial Activity
  • Chromene-carbonitriles () : Showed MIC values of 8–32 μg/mL against bacteria (e.g., S. aureus) due to –Br and –CN groups enhancing electrophilic interactions .
  • Pyrazole-carbonitriles () : Exhibited broader antifungal activity (MIC 16–64 μg/mL) likely due to planar structure penetrating microbial membranes .
  • Target Compound: Predicted to have lower antimicrobial efficacy than halogenated analogs (e.g., 3-bromophenyl chromene in Compound 1L) but higher than non-halogenated derivatives due to lipophilic propylcyclohexyl aiding membrane diffusion .

Biological Activity

4-[(1S,4R)-4-Propylcyclohexyl]cyclohex-1-ene-1-carbonitrile is an organic compound notable for its complex structure and potential biological activities. Understanding its biological activity is crucial for its applications in medicinal chemistry and pharmacology. This article delves into the synthesis, properties, mechanisms of action, and biological effects of this compound, supported by data tables and relevant research findings.

Molecular Characteristics

PropertyValue
Molecular Formula C16H25N
Molecular Weight 231.38 g/mol
IUPAC Name 4-(4-propylcyclohexyl)cyclohexene-1-carbonitrile
InChI Key DAKDKXYFQQLLSV-UHFFFAOYSA-N
Canonical SMILES CCCC1CCC(CC1)C2CCC(=CC2)C#N

Physical Properties

The compound exhibits a boiling point of approximately 339.8 °C and a density of about 1.0 g/cm³, indicating its stability under various conditions. Its structure includes a nitrile group, which is significant for its reactivity and biological interactions.

Synthesis

The synthesis of 4-[(1S,4R)-4-Propylcyclohexyl]cyclohex-1-ene-1-carbonitrile typically involves cyclization reactions of propyl-substituted cyclohexane derivatives with nitrile sources under controlled conditions. Common methods include:

  • Catalytic Cyclization : Utilizing bases and solvents like toluene or dichloromethane.
  • Industrial Methods : Employing continuous flow reactors for enhanced yield and purity.

The biological activity of 4-[(1S,4R)-4-Propylcyclohexyl]cyclohex-1-ene-1-carbonitrile is primarily attributed to its nitrile group, which can engage in hydrogen bonding with biomolecules. This interaction may modulate various biological pathways, influencing physiological responses.

Case Studies and Research Findings

Research has indicated several potential biological activities:

  • Antimicrobial Activity : Studies have shown that compounds with similar structures exhibit antimicrobial properties, suggesting that this compound may also possess such effects.
  • Anticancer Potential : Preliminary studies indicate that the compound may inhibit cancer cell proliferation through specific molecular interactions.
  • Neuroprotective Effects : Investigations into similar nitrile-containing compounds have revealed neuroprotective properties, warranting further exploration of this compound's effects on neuronal health.

Comparative Analysis with Similar Compounds

CompoundBiological Activity
Cyclohexene-1-carbonitrileModerate antimicrobial
CyclohexanecarbonitrileLow cytotoxicity
4-(trans-4-propylcyclohexyl)phenolAntioxidant properties

The unique propyl substitution in 4-[(1S,4R)-4-Propylcyclohexyl]cyclohex-1-ene-1-carbonitrile may enhance its reactivity compared to simpler analogs.

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